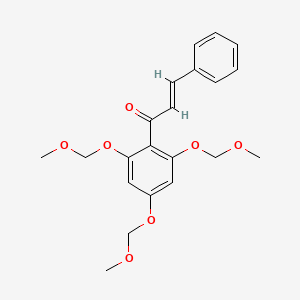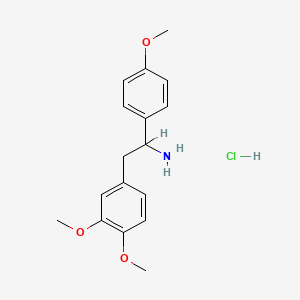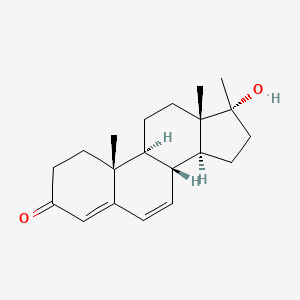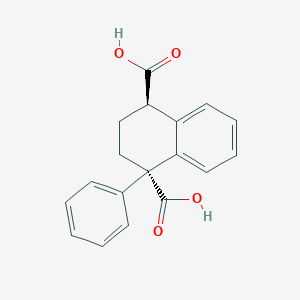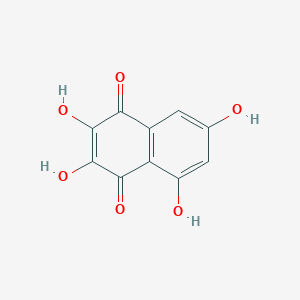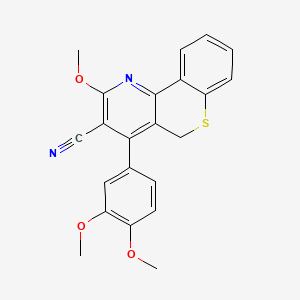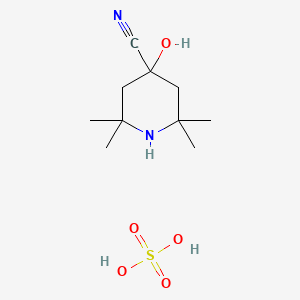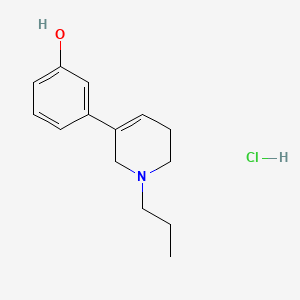
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a butynyl group, which introduces unique reactivity due to the presence of triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzimidazole ring.
Dimethylation: The final step involves the dimethylation of the amine groups, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the butynyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the triple bonds in the butynyl group, converting them to double or single bonds. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and parasitic diseases.
Medicine
In medicine, derivatives of benzimidazole are used as proton pump inhibitors and anthelmintics. This compound could be explored for similar applications, potentially offering new therapeutic options.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The butynyl group can undergo reactions that modify the compound’s structure, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-amine: A simpler compound with similar reactivity due to the butynyl group.
Benzimidazole: The core structure of the compound, known for its biological activity.
Dimethylamine: A common amine used in various chemical reactions.
Uniqueness
What sets 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- apart is its combination of these functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112093-96-6 |
|---|---|
Molecular Formula |
C19H24N4S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]benzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C19H24N4S/c1-21(2)13-7-8-15-23-18-12-6-5-11-17(18)20-19(23)24-16-10-9-14-22(3)4/h5-6,11-12H,13-16H2,1-4H3 |
InChI Key |
ZOUPOBNCNLFAPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCN1C2=CC=CC=C2N=C1SCC#CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

